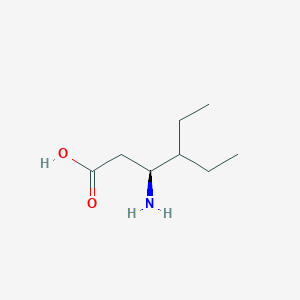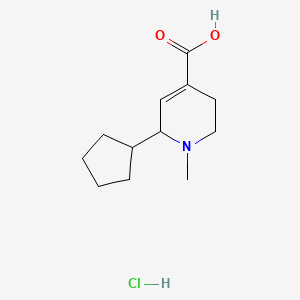![molecular formula C13H25Cl2N3 B13489496 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is a compound that features a piperidine ring substituted with a tert-butyl imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and imidazole rings in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized using various reagents and conditions.
Coupling of Imidazole and Piperidine: The final step involves coupling the imidazole moiety with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may result in the formation of secondary or tertiary amines .
Aplicaciones Científicas De Investigación
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, leading to improved efficacy in its applications .
Propiedades
Fórmula molecular |
C13H25Cl2N3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C13H23N3.2ClH/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3,(H,15,16);2*1H |
Clave InChI |
UMSSGKUKMPJZMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)









![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
